molecular formula C15H30O B085768 6-Pentadecanone CAS No. 1001-45-2

6-Pentadecanone

Cat. No. B085768
CAS RN: 1001-45-2
M. Wt: 226.4 g/mol
InChI Key: YSHXMTRDMDYAEC-UHFFFAOYSA-N
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Description

6-Pentadecanone, also known as 6,10,14-trimethyl-2-pentadecanone, is a chemical compound with the molecular formula C18H36O . It has a molecular weight of 268.5 . Another variant of this compound is 6,10,14-trimethylpentadecan-2-one .


Synthesis Analysis

A novel asymmetric synthesis was developed for a reference mixture of (2R/S,6S,10R)-6,10,14-trimethylpentadecan-2-ol, which is related to 6-Pentadecanone . The mixture was used as the ®-trans-chrysanthemoyl esters to correlate each of the eight gas chromatographic peaks to a specific stereoisomer .


Molecular Structure Analysis

The molecular structure of 6-Pentadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The exact structure can be viewed using specific software .

Scientific Research Applications

  • Secondary Organic Aerosol (SOA) Formation : 6,10,14-trimethyl-2-pentadecanone is discussed in the context of secondary organic aerosol formation. The study found that the gas/particle partitioning of this compound aligns with absorptive gas/particle partitioning theory, suggesting its role in SOA formation mechanisms (Zhao et al., 2013).

  • Cancer Detection and Metabolism Tracking : In cancer research, the isotopic enrichment of volatiles including 2-pentadecanone was used to trace the metabolic origin of biogenic volatile organic compounds. This technique is vital in understanding the metabolic pathways related to cancer (Lee et al., 2018).

  • Enolization in Lyomesophases : The kinetics of enolization of various ketones including 6-undecanone were studied in lyotropic systems. The study provides insights into the stability of ordered mesophases influenced by the alkyl chains of ketones (Spada et al., 1988).

  • Antimicrobial Applications : Pentadecanone demonstrated potential in deactivating the alcohol dehydrogenase enzyme of Escherichia coli, suggesting its use in treating diarrhea caused by this bacterium (Rani et al., 2020).

  • Coenzyme Q Analogues : In biochemical studies, 6-n-pentadecyl-1,4-benzoquinones were synthesized as analogs of coenzyme Q, showcasing their potential in biochemical experiments (Wan et al., 1975).

  • Pheromone Synthesis : The synthesis of 6,12-dimethyl-2-pentadecanone, a sex pheromone of the banded cucumber beetle, was explored, demonstrating its importance in ecological studies and pest management (Mori & Igarashi, 1988).

  • Iron Chelation : In the context of food science, 6-Pentadeca(e)nylsalicylic acids inhibited linoleic acid peroxidation by chelating iron, indicating its potential as an antioxidant agent (Tsujimoto et al., 2007).

  • Kinetic Studies in Catalysis : The kinetic behavior of 8-pentadecanone in the presence of chromium stearate was studied, revealing its role in the formation of free radicals in liquid-phase oxidation (Dmitrieva et al., 1982).

Safety And Hazards

The safety data sheet for a similar compound, 7-Pentadecanone, suggests that it should not be released into the environment and that it should be handled with adequate ventilation and personal protective equipment . It also indicates that it’s stable under normal conditions .

Future Directions

While specific future directions for 6-Pentadecanone are not mentioned in the sources, a study on pentadecanoic acid suggests the beneficial effects of pentadecanoic acid-rich food intake during breast cancer treatments . This could potentially open up new avenues for research on 6-Pentadecanone and its effects on health.

properties

IUPAC Name

pentadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHXMTRDMDYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142937
Record name Pentadecan-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pentadecanone

CAS RN

1001-45-2
Record name 6-Pentadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecan-6-one
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Record name 6-Pentadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158526
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Record name Pentadecan-6-one
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Record name Pentadecan-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PG Kletzke - The Journal of Organic Chemistry, 1964 - ACS Publications
The oximation rates have been determined for 65 straight-chain and monomethvl-substituted alkanones. The methyl ketones are the most reactive of the straight-chain ketones studied, …
Number of citations: 10 pubs.acs.org
RA Hites, K Biemann - Journal of the American Chemical Society, 1972 - ACS Publications
… through 6-pentadecanone (7-hexadecanone, 8-pentaalkanes and alkenes approaches 60%. … (12) 6-Pentadecanone is not includedin Table I or …
Number of citations: 98 pubs.acs.org
E Jamalzade, K Kashkooli, L Griffin… - Reaction Chemistry & …, 2021 - pubs.rsc.org
Biomass has received considerable attention as a feedstock for the replacement of crude oil for producing both energy and high-value chemicals. In this work, we use a combination of …
Number of citations: 5 pubs.rsc.org
L Nissen, M Rollini, C Picozzi, A Musatti, R Foschino… - Microorganisms, 2020 - mdpi.com
… category (Figure A3D, Appendix A), only with the addition of NaCl was chloro-benzalacetone produced, 3-decen-5-one and 4-methyl amounts improved, while 6-pentadecanone was …
Number of citations: 22 www.mdpi.com
E Jamalzade, K Kashkooli, L Griffin, GP van Walsum… - academia.edu
Biomass has received considerable attention as a feedstock for the replacement of crude oil for producing both energy and high-value chemicals. In this work, we use a combination of …
Number of citations: 2 www.academia.edu
J Wang, W Zhao, S Guo, Y Sun, K Yao, Z Liu… - Journal of Dairy …, 2021 - Elsevier
… only in the probiotic yogurt under different fermentation temperatures; at the 10 d of storage, 2-propanamine, 2-pentanone, 2-methyl-3-pentanone, butanoic acid, and 6-pentadecanone …
Number of citations: 13 www.sciencedirect.com
ROYH TURLEY JR - 1958 - search.proquest.com
The reactions of aliphatic and aromatic Grignard reagents with aldoketene dimers were studied. When an excess of phenyl-magnesium bromide reacted with n-butylketene dimer, three …
Number of citations: 0 search.proquest.com
H Grabowska, R Klimkiewicz, L Syper, J Wrzyszcz - Topics in Catalysis, 2000 - Springer
… −1 load a mixture of ketones: C5H11COC5H11, C9H19COC9H19, and mainly nonsymmetrical 6-pentadecanone, was obtained (respectively, 15.3, 14.0 and 29.7%) with a total yield …
Number of citations: 15 link.springer.com
SU Kulkarni, HD Lee, HC Brown - The Journal of Organic …, 1980 - ACS Publications
Thexylalkylchloroboranes, reduced in the presence of a second alkene, producedmixed thexyldi-alkylboranes in high purity. These derivatives are readily transformed into the …
Number of citations: 36 pubs.acs.org
GZ Gong, JM Chu, XY Wei, ZM Zong - Advanced Materials …, 2013 - Trans Tech Publ
… are predominant in F1 for HL and XL, most of which are phthalic acid ester, long-chain alkanoic acids ester such as methyl tetracosanoate, and long-chain ketones 6-pentadecanone …
Number of citations: 3 www.scientific.net

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